molecular formula C18H14Br3N3O2 B3012143 3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide CAS No. 1023524-35-7

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

Cat. No.: B3012143
CAS No.: 1023524-35-7
M. Wt: 544.041
InChI Key: SQJWQJHFPHCJJY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone-benzamide class, characterized by a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core linked to a benzamide moiety substituted with three bromine atoms at the 3,4,5-positions.

Properties

IUPAC Name

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJWQJHFPHCJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent at a temperature of 50°C and stirred for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Benzamide Position) Molecular Weight Melting Point (°C) Biological Activity Key References
3,4,5-Tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide 3,4,5-tribromo Not provided Not reported Not explicitly stated N/A
4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide 4-tert-butyl 363.46 Not reported Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide 3-trifluoromethyl Not provided Discontinued Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzene-sulfonamide Sulfonamide (replaces benzamide) Not provided Not reported Crystal structure analyzed
Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate Carbamate (replaces benzamide) Not provided Not reported DNA binding, antimicrobial
3-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide 3-amino Not provided Not reported Inhibitor of bacterial enzymes

Key Observations :

  • Bromine vs.
  • Trifluoromethyl Substitution : The electron-withdrawing CF₃ group may reduce electron density on the benzamide ring, altering reactivity and metabolic stability .
  • Sulfonamide/Carbamate Replacement : Replacing benzamide with sulfonamide or carbamate introduces hydrogen-bonding capabilities, influencing solubility and target interactions .

Spectral and Physical Properties

  • NMR Data : Analogous pyrazolone derivatives (e.g., thiazolidin-4-one in ) show characteristic ¹H-NMR signals for CH₃ (δ 2.15 ppm), NCH₃ (δ 3.21 ppm), and CH₂ (δ 4.06 ppm). The tribromo compound’s NMR would likely exhibit downfield shifts due to bromine’s electronegativity .
  • IR Spectra : Pyrazolone carbonyl stretches (e.g., 1685–1639 cm⁻¹ in ) are consistent across analogs. Bromine substituents may slightly shift carbonyl frequencies due to inductive effects.

Biological Activity

3,4,5-Tribromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical formula of the compound is C18H14Br3N3O2C_{18}H_{14}Br_3N_3O_2, with a molecular weight of approximately 544.05 g/mol. The structure features a pyrazole ring linked to a benzamide moiety, which is known to influence its biological activity.

Property Value
Molecular FormulaC18H14Br3N3O2
Molecular Weight544.05 g/mol
Purity>90%

Synthesis

The synthesis of this compound involves the bromination of specific precursors followed by amide formation. The detailed synthetic pathway is critical for ensuring the yield and purity of the compound.

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of related benzamide derivatives. For example, certain pyrazole-linked compounds demonstrated effective mortality rates against pests like Mythimna separate and Helicoverpa armigera, suggesting that this compound may possess similar activities .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies have shown that compounds with a pyrazole structure can act as antioxidants and possess anti-inflammatory properties. These effects are attributed to their ability to scavenge free radicals and inhibit inflammatory pathways .

The biological activity of 3,4,5-tri-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is influenced by its structural features:

  • Hydrogen Bonding : The compound's ability to form hydrogen bonds enhances its interaction with biological targets.
  • Electrophilic Nature : Computational studies suggest that the presence of electron-withdrawing groups increases electrophilicity, facilitating interactions with nucleophilic sites in biomolecules .
  • Nonlinear Optical Properties : Some derivatives exhibit nonlinear optical properties that may be harnessed in therapeutic applications .

Case Studies

A study evaluated the insecticidal activity of various pyrazole derivatives against Spodoptera frugiperda, revealing that certain structural modifications significantly enhanced lethality compared to control substances .

Another investigation focused on the antioxidant capacity of similar compounds through DFT calculations and experimental assays. The results indicated substantial radical scavenging abilities and potential therapeutic applications in oxidative stress-related conditions .

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